(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine is a compound that belongs to the class of organic compounds known as benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with similar structural features.
1H-Benzimidazole-2-thione: A derivative with sulfur-containing functional groups.
4-(1H-Imidazol-1-yl)benzaldehyde: A related compound with an imidazole ring.
Uniqueness
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine is unique due to its specific structural configuration and the presence of both benzimidazole and phenyl groups.
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1S)-1-[4-(benzimidazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3/t11-/m0/s1 |
InChI Key |
JWKQQHRYFAEGCX-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Origin of Product |
United States |
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